molecular formula C4H8O3 B053867 1,3-Dioxan-5-ol CAS No. 4740-78-7

1,3-Dioxan-5-ol

Cat. No.: B053867
CAS No.: 4740-78-7
M. Wt: 104.1 g/mol
InChI Key: VCKSNYNNVSOWEE-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Condensation and Precursor for 1,3-Propanediol Derivatives : 1,3-Dioxan-5-ol is used in acid-catalysed condensation reactions with aldehydes like benzaldehyde, formaldehyde, and acetone. These reactions, often using heterogeneous catalysts, produce mixtures of 1,3-dioxan-5-ols and related compounds, which are of interest as precursors for 1,3-propanediol derivatives, potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

  • Rotational Barriers Study : this compound has been used in molecular orbital (MO) studies to understand the nature of bifurcated hydrogen bonds and rotational barriers in molecules. Such studies help in comprehending molecular conformations and interactions (Andrés, Pascual, & Silla, 1984).

  • Conformational Analysis in the Presence of Metal Ions and Salts : this compound derivatives are used to evaluate fundamental phenomena like attractive and repulsive gauche effects, electrostatic interactions, and stereoelectronic effects in the presence of various metal ions and salts. This is crucial for understanding biomolecular properties in vivo (Juaristi et al., 2003).

  • Chemical Properties and Reactions : Extensive studies on the chemical properties of 1,3-dioxans, including this compound, have detailed their thermal and catalytic reactions, preparation of various 1,3-bifunctional aliphatic compounds, and interactions with carboxylic acids and inorganic compounds (Ap'ok et al., 1969).

  • Mesomorphic Properties in Liquid Crystals : Research on fluorinated 1,3-dioxans, including this compound derivatives, has shown their utility in creating nematic mesogens for liquid crystals. Fluorination in these compounds affects their melting and clearing points and their phase range (Li & Wen, 2001).

  • Polymerization Studies : this compound has also been used in polymerization studies. For example, it's involved in the study of the monomer-polymer equilibrium of 1,3-dioxepan, a process that involves cyclic oligomers and polymers formed through a ring-expansion mechanism (Plesch & Westermann, 1969).

  • Enantioselective Syntheses : Research has also focused on the enantioselective synthesis of compounds from 1,3-Dioxan-5-yl diazoacetates, demonstrating its utility in producing diastereoselective and enantioselective carbon-hydrogen insertion reactions (Doyle et al., 1999).

Safety and Hazards

1,3-Dioxan-5-ol is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Mechanism of Action

Target of Action

1,3-Dioxan-5-ol, also known as Glycerol formal , is a chemical compound with the molecular formula C4H8O3 It’s known to be used as a dye emulsifier and as a cosolvent for drug delivery , suggesting that it may interact with a variety of biological targets depending on the specific application.

Mode of Action

As a cosolvent, it likely works by enhancing the solubility of other compounds, thereby facilitating their delivery to the intended targets

Biochemical Pathways

This compound is involved in the synthesis of 1,3-dioxan-5-one derivatives, which are precursors for accessing carbohydrate structures . These derivatives are synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . The derivatives of this compound can then be reacted with aromatic aldehydes to obtain high yields of the respective bischalcones .

Result of Action

As a cosolvent, it likely enhances the efficacy of other compounds by improving their solubility and facilitating their delivery to the intended targets .

Action Environment

This compound is a clear, colorless liquid that is sparingly soluble in chloroform . It has a boiling point of 192-193°C and a density of 1.203 g/mL at 25°C . It’s stable under normal conditions, but it can cause irritation to the skin, eye, and respiratory system . It should be stored in a refrigerator and kept away from high temperatures and fire sources, as it can decompose into toxic gases when heated .

Properties

IUPAC Name

1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSNYNNVSOWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197128
Record name Glycerol formal, alpha,alpha'
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-78-7
Record name 1,3-Dioxan-5-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol formal, alpha,alpha'
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Record name Glycerol formal, alpha,alpha'
Source EPA DSSTox
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Record name 1,3-dioxan-5-ol
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Record name GLYCEROL FORMAL, .ALPHA.,.ALPHA'
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1,3-Dioxan-5-ol, and how is it synthesized?

A: this compound is a six-membered heterocyclic compound containing two oxygen atoms in the ring. It is commonly synthesized via the acetalization of glycerol with benzaldehyde, typically catalyzed by p-toluenesulfonic acid [, ]. This reaction often yields a mixture of this compound (the six-membered ring) and 2-phenyl-1,3-dioxolane-4-methanol (the five-membered ring) [].

Q2: What are the structural characteristics of this compound?

A: this compound exists as a colorless oil with a density of 1.191 g/mL. Spectroscopic data confirms its structure: - Molecular formula: C4H8O3 - Molecular weight: 104.10 g/mol - 1H NMR (CDCl3): δ 4.93 (d, J = 6.3 Hz, 1H), 4.76 (d, J = 6.3 Hz, 1H), 3.94–3.84 (m, 4H), 3.64–3.61 (m, 1H), 2.78 (bs, 1H) [] - 13C NMR (CDCl3): δ 94.0, 71.7, 64.1 []

Q3: Are there alternative catalysts for this compound synthesis?

A: Yes, researchers are exploring alternative catalysts for the synthesis of this compound. One promising approach utilizes solid acid catalysts, such as tungstophosphoric acid (H3PW12O40) supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW) []. These catalysts offer potential advantages in terms of reusability and reduced environmental impact compared to traditional Brønsted acid catalysts like HCl and H2SO4.

Q4: How does the structure of this compound influence its reactivity?

A: The presence of the 1,3-dioxane ring in this compound significantly impacts its reactivity. This ring system can act as a template, influencing the stereochemistry of subsequent reactions. For example, in epoxy alcohol cyclization reactions, the 1,3-dioxane template promotes remarkable endo-to-exo selectivity, favoring the formation of tetrahydropyran (THP) rings over tetrahydrofuran (THF) rings [].

Q5: Has this compound been investigated for its potential biological activity?

A: While this compound itself is not extensively studied for its direct biological activity, its derivatives, particularly the 2-phenyl-1,3-dioxan-5-one, have been explored for potential pharmaceutical applications []. Additionally, glycerol formal, a mixture primarily containing this compound and 1,3-dioxolane-4-methanol, has been investigated for its effects on sympathetic neurotransmission in isolated rabbit hearts [].

Q6: What analytical techniques are commonly employed to study this compound?

A: Several analytical techniques are used to characterize and quantify this compound. - Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation, providing information on the compound's carbon and hydrogen framework [, ]. - Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify this compound, particularly in complex mixtures, such as those obtained from fungal secretions []. - X-ray crystallography has been instrumental in determining the structure of this compound derivatives, offering insights into their three-dimensional conformations and potential for intermolecular interactions [].

Q7: Are there any environmental concerns associated with this compound?

A: While specific data on the environmental impact of this compound is limited in the provided research, its synthesis often employs catalysts like p-toluenesulfonic acid, which can pose environmental risks []. Therefore, exploring environmentally benign alternatives, such as solid acid catalysts, and implementing appropriate waste management strategies are crucial to mitigate potential environmental impact [].

Q8: What are the future directions for research on this compound?

A8: Future research on this compound could focus on:

  • Developing sustainable and efficient synthetic methodologies: This includes exploring novel catalytic systems, such as heterogeneous catalysts, and optimizing reaction conditions to enhance yield and selectivity while minimizing waste generation [].
  • Expanding its applications in organic synthesis: The unique reactivity of this compound, particularly its ability to act as a template in cyclization reactions, warrants further exploration for the synthesis of valuable compounds [].
  • Investigating the biological activity of its derivatives: The pharmacological effects observed with glycerol formal suggest that this compound derivatives might possess interesting biological activities, prompting further studies to explore their therapeutic potential [].

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